molecular formula C7H13N B13560320 3-Cyclopropyl-3-methylazetidine

3-Cyclopropyl-3-methylazetidine

Cat. No.: B13560320
M. Wt: 111.18 g/mol
InChI Key: XGEJGJDCDADAQV-UHFFFAOYSA-N
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Description

Contextualization of Azetidine (B1206935) Heterocycles in Organic Synthesis and Chemical Research

Azetidines are a critical class of saturated four-membered azaheterocycles. magtech.com.cn They serve as important intermediates, chiral auxiliaries, and catalysts in organic synthesis. magtech.com.cn Their presence in amino acids, alkaloids, and both natural and synthetic biologically active compounds underscores their significance. magtech.com.cn The azetidine ring has become increasingly popular in drug discovery, with several approved drugs containing this motif and many more in clinical trials. chemrxiv.org This has spurred the development of new synthetic methods to access a wider variety of functionalized azetidines. chemrxiv.orgrsc.org The utility of azetidines extends to their use as templates in polymerization and as valuable motifs in drug discovery. rsc.orgrsc.org

Significance of Four-Membered Ring Systems in Strain-Driven Chemistry

Four-membered ring systems, such as azetidines, are characterized by significant ring strain. rsc.org The ring strain in azetidine is approximately 25.4 kcal/mol, which is intermediate between the less stable aziridines and the more stable pyrrolidines. rsc.org This inherent strain is a key driver of their reactivity, making them susceptible to ring-opening and ring-expansion reactions. researchgate.net This reactivity can be harnessed under specific conditions to facilitate unique chemical transformations. rsc.orgrsc.org The stability of four-membered heterocycles is influenced by the heteroatom, which can introduce stabilizing electronic effects. numberanalytics.com However, the ring strain remains a dominant factor in their chemical behavior. numberanalytics.combritannica.com

The reactivity of these strained rings allows for their use in strain-release-driven synthesis, a powerful strategy for constructing complex molecules. acs.org For instance, the photoinduced addition of reagents to strained bicyclo[1.1.0]butane systems provides access to a variety of four-membered rings. acs.org

Structural Specificity of 3-Cyclopropyl-3-methylazetidine (B6151620): Unique Substituent Effects

The substitution pattern on the azetidine ring plays a crucial role in determining its physical and chemical properties. In the case of this compound, the presence of both a cyclopropyl (B3062369) and a methyl group at the C3 position introduces specific steric and electronic effects. The puckered conformation of the azetidine ring, a strategy to alleviate some of the inherent angle strain, is further influenced by these substituents. vulcanchem.com

The cyclopropyl group, with its unique Walsh orbitals, can interact with the azetidine ring system, leading to hyperconjugative stabilization. vulcanchem.com This interaction can affect the basicity and nucleophilicity of the nitrogen atom. The methyl group at the same position contributes to the steric environment around the ring, which can influence its reactivity and how it interacts with other molecules. vulcanchem.com Computational studies on substituted aziridines, a related three-membered ring system, have shown that substituents can drastically alter the activation energy for ring cleavage, highlighting the profound impact of substitution on reactivity. rsc.org

The specific arrangement of the cyclopropyl and methyl groups in this compound creates a distinct three-dimensional structure that is of interest in medicinal chemistry for its potential to interact with biological targets in a specific manner.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Hydrogen Bond DonorsHydrogen Bond AcceptorsRotatable Bonds
This compound111.190.9412.03111
3-Cyclopropyl-3-fluoroazetidine HCl151.61-----
3-Cyclopropyl-3-azetidinol HCl150.63-----
3-Cyclopropyl-3-methylbutanal126.20-17.07012

Data for this compound is based on computational predictions and data from similar structures. vulcanchem.combldpharm.comnih.govsigmaaldrich.com

Overview of Research Trajectories for Novel Azetidine Architectures

The growing importance of azetidines in various fields of chemistry has fueled extensive research into the development of novel synthetic methodologies. rsc.orgrsc.org Key areas of focus include:

Cyclization Reactions: Intramolecular nucleophilic substitution remains a common strategy for forming the azetidine ring. researchgate.netrsc.org This involves the cyclization of precursors containing a nitrogen nucleophile and a suitable leaving group. rsc.org

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions between imines and alkenes are a powerful tool for constructing the azetidine skeleton. magtech.com.cnnumberanalytics.com

C-H Functionalization: Direct functionalization of C-H bonds on the azetidine ring is an emerging area that allows for the introduction of diverse substituents onto the pre-formed ring. acs.org

Ring Expansion and Contraction: The transformation of other ring systems, such as the ring expansion of aziridines or the ring contraction of larger heterocycles, provides alternative routes to azetidines. magtech.com.cnresearchgate.net

Recent advancements have focused on developing stereoselective methods to control the three-dimensional arrangement of substituents on the azetidine ring, which is crucial for applications in medicinal chemistry. acs.orgacs.org The development of catalytic systems, including those based on copper and palladium, has enabled more efficient and selective syntheses of functionalized azetidines. nih.gov The overarching goal of this research is to expand the available chemical space of azetidine derivatives, providing a greater diversity of building blocks for drug discovery and materials science. chemrxiv.orglifechemicals.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

3-cyclopropyl-3-methylazetidine

InChI

InChI=1S/C7H13N/c1-7(4-8-5-7)6-2-3-6/h6,8H,2-5H2,1H3

InChI Key

XGEJGJDCDADAQV-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)C2CC2

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Cyclopropyl 3 Methylazetidine

Retrosynthetic Analysis of 3-Cyclopropyl-3-methylazetidine (B6151620)

A retrosynthetic analysis of this compound reveals a practical pathway for its construction. The most straightforward disconnection is of one of the carbon-nitrogen bonds within the azetidine (B1206935) ring. This approach falls under the category of cyclizations by C-N bond formation, a common strategy for synthesizing azetidines. magtech.com.cn

This disconnection points to a key acyclic precursor: a 1,3-difunctionalized propane (B168953) derivative bearing the cyclopropyl (B3062369) and methyl groups at the C2 position. Specifically, this precursor would be an amine containing a leaving group at the γ-position relative to the nitrogen atom. The most common and reliable precursors for such a transformation are γ-haloamines or their equivalents, which can be formed by reacting a primary amine or an ammonia (B1221849) equivalent with a suitable 1,3-dihaloalkane or a 1,3-diol derivative (e.g., a ditosylate). organic-chemistry.org This leads to the identification of two primary synthons: an amine component (such as a protected amine like benzylamine) and a 1,3-electrophilic propane derivative, namely 1,3-dihalo-2-cyclopropyl-2-methylpropane or an equivalent thereof.

Development of Precursor Molecules for this compound Synthesis

The success of the synthesis hinges on the efficient preparation of the key precursor molecules identified in the retrosynthetic analysis.

The core of the synthesis is the construction of a 2,2-disubstituted-1,3-propanediol, which can then be converted into a more reactive equivalent like a dihalide or ditosylate. A robust method to achieve this involves a malonic ester synthesis approach, starting from a suitable ketone.

The synthesis commences with cyclopropyl methyl ketone. A Knoevenagel condensation with diethyl malonate, followed by Michael addition of a methyl group (using an organocuprate for 1,4-conjugate addition) and subsequent decarboxylation, would yield a substituted malonic ester. A more direct approach involves the alkylation of diethyl malonate. The first alkylation can be performed with cyclopropylmethyl bromide, followed by a second alkylation with methyl iodide. The resulting disubstituted malonic ester is then reduced to the corresponding 1,3-diol, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This diol is the direct precursor to the desired dielectrophile. It can be converted to a ditosylate using tosyl chloride in the presence of a base like pyridine, or to a dihalide using standard halogenating agents (e.g., PBr₃).

Table 1: Synthesis of 2-Cyclopropyl-2-methylpropane-1,3-diol Ditosylate

Step Starting Material Reagents and Conditions Product
1 Diethyl malonate 1. Sodium ethoxide (NaOEt), Ethanol (EtOH) 2. Cyclopropylmethyl bromide Diethyl 2-(cyclopropylmethyl)malonate
2 Diethyl 2-(cyclopropylmethyl)malonate 1. Sodium ethoxide (NaOEt), Ethanol (EtOH) 2. Methyl iodide (MeI) Diethyl 2-cyclopropyl-2-methylmalonate
3 Diethyl 2-cyclopropyl-2-methylmalonate Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (B95107) (THF) 2-Cyclopropyl-2-methylpropane-1,3-diol

The amine precursor provides the nitrogen atom for the azetidine ring. For the synthesis of an N-substituted azetidine, a primary amine is required. Benzylamine (B48309) is a common choice as it can be readily introduced and later removed by hydrogenolysis if the parent NH-azetidine is desired. The synthesis of benzylamine is straightforward and it is commercially available. Alternatively, for the direct synthesis of the parent this compound, a source of ammonia, such as sodium azide (B81097) followed by reduction, can be utilized in the cyclization step. youtube.com

Direct Azetidine Ring-Forming Reactions for this compound

The final and key step in the synthesis is the formation of the strained four-membered azetidine ring.

Intramolecular cyclization remains a predominant and reliable method for accessing substituted azetidines. acs.org This strategy involves a precursor molecule that contains both the nucleophilic nitrogen and the electrophilic carbon destined to form the ring.

The formation of the this compound ring is achieved via an intramolecular nucleophilic substitution (SN2) reaction. nih.gov In this step, the amine precursor reacts with the 1,3-dielectrophile precursor. A one-pot reaction of a primary amine with a 2-substituted-1,3-propanediol bis-triflate or a similar di-leaving group derivative is an effective method for creating 1,3-disubstituted azetidines. organic-chemistry.org

The reaction typically involves combining the primary amine (e.g., benzylamine) with the 1,3-dielectrophile (e.g., 2-cyclopropyl-2-methylpropane-1,3-diyl bis(4-methylbenzenesulfonate)) in the presence of a non-nucleophilic base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile (B52724) or DMF. The reaction proceeds via a tandem N-alkylation followed by an intramolecular cyclization. The first alkylation forms a γ-amino tosylate intermediate, which then undergoes a base-promoted ring closure to furnish the N-benzyl-3-cyclopropyl-3-methylazetidine. Subsequent debenzylation via catalytic hydrogenation yields the final target compound.

Table 2: Synthesis of this compound via Nucleophilic Cyclization

Step Starting Materials Reagents and Conditions Product
1 2-Cyclopropyl-2-methylpropane-1,3-diyl bis(4-methylbenzenesulfonate), Benzylamine Potassium carbonate (K₂CO₃), Acetonitrile (MeCN), Reflux 1-Benzyl-3-cyclopropyl-3-methylazetidine

Intramolecular Cyclization Approaches to the Azetidine Core

Radical Cyclization Pathways

Radical cyclizations offer a powerful tool for the formation of cyclic systems, including the strained four-membered azetidine ring. These reactions typically proceed via the generation of a radical species that subsequently undergoes an intramolecular cyclization. While the formation of four-membered rings can be energetically less favorable compared to five- or six-membered rings, appropriate precursor design can drive the reaction towards the desired product. nih.gov

A plausible radical cyclization approach to this compound would involve a precursor such as a suitably substituted N-allyl-2-bromo-2-cyclopropylpropanamide. The generation of a radical at the carbon bearing the bromine atom, typically using a radical initiator like AIBN (azobisisobutyronitrile) and a reducing agent such as tributyltin hydride, would be followed by a 4-exo-trig cyclization onto the pendant alkene. This would generate the desired 3,3-disubstituted azetidine ring. The success of such a cyclization is highly dependent on the conformation of the radical intermediate, which must favor the 4-exo cyclization pathway over competing reactions like direct reduction or intermolecular processes.

Table 1: Hypothetical Radical Cyclization for this compound

PrecursorReagentsProductKey Features
N-allyl-2-bromo-2-cyclopropylpropanamideBu₃SnH, AIBN3-Cyclopropyl-3-methylazetidin-2-oneFormation of a quaternary center via radical cyclization.

Further reduction of the resulting azetidin-2-one (B1220530) would yield the target this compound. acs.org

Carbene or Nitrene Insertion Reactions

Carbene and nitrene insertion reactions represent another sophisticated strategy for the construction of cyclic amines. These highly reactive intermediates can insert into C-H or N-H bonds to form new carbon-carbon or carbon-nitrogen bonds, respectively, leading to the formation of a cyclic structure.

For the synthesis of this compound, a conceivable approach would involve the intramolecular insertion of a carbene into an N-H bond. This could be achieved by starting with a diazo compound precursor, such as ethyl 2-cyclopropyl-2-methyl-3-diazopropanoate. Upon decomposition of the diazo group, typically using a rhodium(II) catalyst, a carbene intermediate is generated. This carbene could then undergo intramolecular insertion into the N-H bond of a suitably placed amino group to form the azetidine ring. acs.org

Alternatively, a nitrene insertion into a C-H bond could be envisioned. A precursor bearing a cyclopropylmethyl group and an azidoformate, for instance, could generate a nitrene upon thermolysis or photolysis. This nitrene could then insert into a C-H bond of the cyclopropylmethyl moiety to construct the azetidine ring. The regioselectivity of such an insertion would be a critical factor to control.

Table 2: Proposed Carbene/Nitrene Insertion Pathways

Precursor TypeReactive IntermediateKey Transformation
Diazo compoundCarbeneIntramolecular N-H insertion
AzidoformateNitreneIntramolecular C-H insertion

Intermolecular Cycloaddition Reactions for Azetidine Ring Construction

Intermolecular cycloaddition reactions provide a convergent and often highly stereoselective means to construct the azetidine core. These reactions involve the coming together of two separate components to form the four-membered ring in a single step.

The aza-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is a direct method for synthesizing azetidines. researchgate.netrsc.orgresearchgate.netnih.gov To synthesize this compound via this route, one could envision the reaction between an appropriately substituted imine and a cyclopropyl-substituted alkene. For instance, the photocycloaddition of N-benzylidenemethylamine with 1-cyclopropyl-1-methylethene could, in principle, yield the desired azetidine.

However, the regioselectivity and stereoselectivity of the aza-Paternò-Büchi reaction can be challenging to control, and the reaction often requires specific electronic properties of the reactants to proceed efficiently. researchgate.netnih.gov Recent advances using visible-light photocatalysis have expanded the scope of this reaction, allowing for the use of previously unreactive alkenes. nih.govnih.gov

Table 3: Aza-Paternò–Büchi Reaction for 3,3-Disubstituted Azetidines

Imine ComponentAlkene ComponentProductReaction Type
Substituted Imine1,1-Disubstituted Alkene3,3-Disubstituted AzetidinePhotochemical [2+2] Cycloaddition

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to highly substituted heterocycles. nih.gov A four-component reaction for the synthesis of functionalized azetidines has been reported, which leverages the strain-release of azabicyclo[1.1.0]butane. nih.gov While not directly yielding the 3-cyclopropyl-3-methyl substitution pattern, this methodology highlights the potential of MCRs in constructing complex azetidine scaffolds.

A hypothetical multicomponent approach to this compound could involve the reaction of a cyclopropyl-substituted ketone, an amine, and a suitable two-carbon component that can form the remaining two bonds of the azetidine ring. The development of such a specific MCR would require significant optimization of reaction conditions and components.

Stereoselective Synthesis of this compound

The development of stereoselective methods for the synthesis of this compound is of significant interest, as the presence of a stereocenter at the 3-position can have a profound impact on the biological activity of the molecule.

Chiral Auxiliary Approaches

The use of chiral auxiliaries is a well-established strategy for controlling the stereochemical outcome of a reaction. acs.org In the context of azetidine synthesis, a chiral auxiliary can be temporarily attached to one of the starting materials, guiding the formation of a specific stereoisomer of the product. After the key bond-forming step, the auxiliary can be removed to yield the enantiomerically enriched target molecule.

For the synthesis of a chiral this compound, a chiral auxiliary could be appended to the nitrogen atom of a precursor undergoing intramolecular cyclization. For example, a chiral amine could be used to form an enamine from a cyclopropyl methyl ketone derivative, which is then subjected to a cyclization reaction. The stereocenter on the auxiliary would direct the approach of the reacting moieties, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary would afford the desired enantiomer of the azetidine. A notable example of a versatile chiral auxiliary is Ellman's tert-butanesulfinamide, which has been successfully employed in the asymmetric synthesis of various amines and heterocycles. acs.org

Table 4: Chiral Auxiliary Approach for Stereoselective Azetidine Synthesis

Chiral AuxiliaryStarting Material TypeKey StepStereochemical Outcome
tert-ButanesulfinamideImine derived from a ketoneDiastereoselective addition or cyclizationControl of the C3-stereocenter

Asymmetric Catalysis in Azetidine Formation

The quest for enantiomerically pure 3,3-disubstituted azetidines, such as this compound, has propelled the development of asymmetric catalytic systems. While direct asymmetric synthesis of the target molecule is not extensively documented, analogous transformations provide significant insights. One notable advancement is the copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction, which yields densely functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones with high enantioselectivity. nih.gov This method highlights the potential of copper-based catalysts in creating stereogenic centers at the C3 position of the azetidine ring.

Another strategy involves the use of chiral auxiliaries. For instance, an efficient asymmetric synthesis of 1,3,4-trisubstituted and 3,4-disubstituted 2-azetidinones has been achieved through a Staudinger reaction employing D-glucosamine as a chiral auxiliary. psu.edu This approach underscores the utility of removable chiral groups in guiding the stereochemical outcome of azetidine ring formation.

Furthermore, copper-catalyzed asymmetric boryl allylation of azetines has emerged as a powerful tool for the enantioselective synthesis of 2,3-disubstituted azetidines. acs.orgacs.org This method, which constructs two new stereogenic centers simultaneously, represents a significant step forward in the asymmetric functionalization of the azetidine core and could potentially be adapted for 3,3-disubstituted systems. acs.orgacs.org

Diastereoselective Control in Cyclization Reactions

Achieving diastereoselective control is paramount in the synthesis of substituted azetidines. A notable example is the iodine-mediated cyclization of homoallylamines, which proceeds via a 4-exo trig cyclization to deliver cis-2,4-disubstituted azetidines. nih.gov This reaction demonstrates the ability to control the relative stereochemistry of substituents on the azetidine ring through the choice of reagents and reaction conditions. nih.gov While this specific example does not produce a 3,3-disubstituted pattern, the underlying principles of stereocontrol are broadly applicable to azetidine synthesis. The relative stereochemistry of the resulting iodo-azetidines can be confirmed by NMR spectroscopy and X-ray crystallography. nih.gov

Organometallic and Catalytic Approaches to this compound Synthesis

Transition Metal-Catalyzed Cyclizations (e.g., Palladium, Copper)

Transition metal catalysis offers a versatile platform for the construction of the azetidine ring and the introduction of the cyclopropyl moiety. Copper catalysis, in particular, has been successfully employed in the synthesis of complex azetidine structures. For example, a copper(I)-catalyzed asymmetric cascade reaction has been developed for the synthesis of spiro[azetidine-3,3'-indoline]-2,2'-diones. nih.gov Additionally, copper-catalyzed three-component reactions have been utilized to produce highly substituted morpholines, a strategy that could potentially be adapted for azetidine synthesis. nih.gov

Palladium catalysis is well-established for cross-coupling reactions involving cyclopropyl groups. The Suzuki-Miyaura cross-coupling of bromothiophenes with cyclopropylboronic acid, catalyzed by a palladium(II) acetate (B1210297)/SPhos system, provides an efficient route to cyclopropyl-substituted heterocycles. researchgate.netmdpi.comnih.gov This methodology could be envisioned for the late-stage introduction of the cyclopropyl group onto a pre-formed azetidine ring. Furthermore, palladium-catalyzed (3+2) cycloadditions of vinylcyclopropanes have been used to construct complex cyclopentane (B165970) cores, showcasing the ability of palladium to mediate reactions involving strained cyclopropane (B1198618) rings. caltech.edunih.gov

Lewis Acid-Mediated Azetidine Ring Formation

Lewis acids play a crucial role in mediating the formation of azetidine rings through various reaction pathways. A significant development is the magnesium-mediated ring expansion of donor-acceptor cyclopropanes to yield substituted azetidines. nih.gov This transition-metal-free method proceeds under mild conditions and exhibits excellent chemoselectivity. nih.gov The reaction is believed to involve the coordination of a magnesium-Lewis acid to the cyclopropane, which facilitates nucleophilic ring-opening by a magnesium-amide species. nih.gov

Furthermore, Lewis acids can catalyze the ring-opening reactions of methylenecyclopropanes with various nucleophiles, providing a pathway to functionalized carbocycles and heterocycles. researchgate.net Silylated methylenecyclopropyl hydrazones, upon treatment with a Lewis acid like BF₃·Et₂O, undergo cyclization to form heterocyclic products through a sequence of hydride and silyl (B83357) shifts. researchgate.net These examples highlight the potential of Lewis acid catalysis in manipulating cyclopropyl-containing substrates to construct nitrogenous rings.

Photoredox Catalysis in Azetidine Synthesis

Visible-light photoredox catalysis has emerged as a powerful and mild approach for the synthesis of 3,3-disubstituted azetidines. A notable strategy involves the decarboxylative alkylation of 3-aryl-azetidines. nih.govacs.orgdigitellinc.comnih.gov In this process, 3-aryl-3-carboxylic acid azetidines serve as precursors to tertiary benzylic azetidine radicals, which then undergo conjugate addition to activated alkenes to form the desired 3,3-disubstituted products. nih.govacs.orgdigitellinc.comnih.gov This method is characterized by its operational simplicity and tolerance of various functional groups. digitellinc.com

Another innovative photoredox approach is the radical strain-release photocatalysis of azabicyclo[1.1.0]butanes (ABBs). chemrxiv.org This method allows for the synthesis of densely functionalized azetidines by reacting ABBs with radical intermediates generated from sulfonylimine precursors under visible light irradiation. chemrxiv.org

Optimization of Reaction Conditions and Process Intensification for this compound Production

A patent for the production of a 3-cyclopropyl-3-oxopropanal acetal (B89532) compound, a potential precursor, details the importance of solvent choice and reactant stoichiometry. google.com For example, the use of tetrahydrofuran as a solvent and controlling the molar ratios of the starting materials were key to achieving a desirable outcome. google.com These examples underscore the meticulous work required to develop a robust and efficient manufacturing process for a target molecule like this compound.

Table of Reaction Parameters for the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines via Photoredox Catalysis acs.org

EntryRadical AcceptorProductYield (%)
1Acrylate2a75
2Acrylate2b68
3Vinyl Ketone2c45
4Vinyl Sulfone2d35
5Amide2g55
6Azetidine (Acrylate)13a70
7Azetidine (Acrylate)13b65

Chemical Reactivity and Transformation Mechanisms of 3 Cyclopropyl 3 Methylazetidine

Ring-Opening Reactions of the Azetidine (B1206935) Moiety in 3-Cyclopropyl-3-methylazetidine (B6151620)

The significant ring strain of azetidines (approx. 25.4 kcal/mol) is a primary driver for their reactivity, making them susceptible to ring-opening reactions under various conditions. rsc.org These reactions are a powerful method for synthesizing linear, functionalized amine derivatives. However, the stability of the azetidine ring is notably greater than that of aziridines, meaning its reactivity often needs to be triggered by specific activation methods. rsc.org

Nucleophilic Ring-Opening Pathways

Direct nucleophilic attack on a neutral azetidine ring is generally difficult. The ring must first be activated, typically by quaternization of the nitrogen atom to form an azetidinium ion. This transformation dramatically increases the electrophilicity of the ring carbons. The subsequent ring-opening follows an S_N_2 mechanism. organic-chemistry.orgresearchgate.net

Studies on various azetidinium ions reveal that the regioselectivity of the nucleophilic attack is highly dependent on the substitution pattern of the ring. organic-chemistry.orgresearchgate.net

For azetidinium ions with no substituents at the C4 position, nucleophiles like azide (B81097), benzylamine (B48309), or acetate (B1210297) preferentially attack this unsubstituted carbon. organic-chemistry.orgresearchgate.net

Conversely, when a substituent such as a methyl group is present at C4, a high degree of regioselectivity for attack at the C2 position is observed. organic-chemistry.org

In the case of this compound, quaternization (e.g., with methyl iodide) would yield a symmetrically substituted azetidinium ion. The C2 and C4 positions are sterically hindered by the adjacent quaternary center bearing the cyclopropyl (B3062369) and methyl groups. Based on established principles, a nucleophile would attack either the C2 or C4 carbon, leading to the cleavage of a C-N bond and the formation of a γ-aminopropyl derivative. The precise outcome would be influenced by the nature of the nucleophile and the reaction conditions. organic-chemistry.orgmagtech.com.cn

Electrophilic Activation and Subsequent Ring Scission

A more common and controlled strategy for ring-opening involves the activation of the azetidine nitrogen with an electrophile, most frequently through N-acylation (e.g., forming an N-sulfonyl or N-benzoyl derivative). rsc.orgiitk.ac.in This activation enhances the leaving group ability of the nitrogen and makes the ring susceptible to scission by a nucleophile, often mediated by a Lewis acid.

Research has shown that N-tosylazetidines undergo highly regioselective S_N_2-type ring-opening reactions with alcohols in the presence of a Lewis acid catalyst like copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), affording 1,3-amino ethers in excellent yields. iitk.ac.in This methodology has been successfully applied to 2-aryl-N-tosylazetidines. iitk.ac.in Similarly, the ring can be opened by thiol nucleophiles. rsc.org Intramolecular variations are also possible; for instance, certain N-substituted azetidines can undergo an acid-mediated intramolecular ring-opening where a pendant amide group acts as the nucleophile. nih.gov For this compound, this pathway would involve initial N-acylation followed by a Lewis acid-promoted attack of a nucleophile at either C2 or C4.

Table 1: Examples of Ring-Opening Reactions of Activated Azetidines Data inferred from studies on similarly substituted azetidines.

Azetidine Derivative Activator/Catalyst Nucleophile Product Type Reference(s)
2-Aryl-N-tosylazetidine Cu(OTf)₂ Alcohols γ-Amino ether iitk.ac.in
N-Acylazetidine (Catalyst) Thiols γ-Aminothioether rsc.org
Azetidinium Salt - Azide Anion γ-Azidoamine organic-chemistry.orgresearchgate.net
Azetidinium Salt - Benzylamine N,N'-Disubstituted Propane-1,3-diamine organic-chemistry.org
N-Arylazetidine (with pendant amide) Acid Intramolecular Amide Cyclic Amine Derivative nih.gov

Transition Metal-Catalyzed Ring-Opening Reactions

While transition metal catalysis is a cornerstone of modern organic synthesis, its application to the ring-opening of azetidines is less developed compared to its use with aziridines. acs.org Palladium-catalyzed reactions, for example, have been extensively studied for the ring-opening cross-coupling of aziridines. acs.orgrsc.org However, extending this concept to the more stable azetidine ring is considered an emerging area. acs.org

In fact, some studies show that palladium-catalyzed reactions, such as N-arylation with aryl bromides, can proceed efficiently while leaving the azetidine ring intact. thieme-connect.com There is mention in the literature of "transition metal-catalyzed eliminating ring-opening reactions," which represents a different mechanistic pathway than direct cross-coupling. magtech.com.cn Given the current research landscape, direct ring-opening of the this compound scaffold via oxidative addition to a low-valent transition metal is not a well-established transformation.

Functionalization of the Azetidine Ring in this compound

These reactions aim to modify the azetidine structure while preserving the four-membered ring, leveraging the reactivity of the nitrogen atom or adjacent C-H bonds.

N-Functionalization (e.g., Alkylation, Acylation, Heteroatom Addition)

The secondary amine of the azetidine ring is a prime site for functionalization. As a nucleophile, it readily participates in a variety of bond-forming reactions.

N-Alkylation: This involves the reaction of the azetidine with an alkylating agent, such as an alkyl halide, to form a tertiary amine. For less reactive alkylating agents, phase-transfer catalysis (PTC) can be employed to enhance reaction efficiency. phasetransfercatalysis.com

N-Acylation: The formation of an amide bond by reacting the azetidine with an acylating agent like an acyl chloride or anhydride (B1165640) is a common and robust transformation. researchgate.net This reaction is often used to install protecting groups or to introduce functional handles.

N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) provide a modern and efficient route to N-aryl azetidines, allowing for the connection of the azetidine core to aromatic systems. thieme-connect.com

Late-Stage Functionalization: The azetidine nitrogen serves as a reliable handle for modifying complex molecules. For example, it has been used for the late-stage functionalization of macrocyclic peptides with tags like dyes and biotin. researchgate.net

Table 2: Examples of N-Functionalization Reactions of Azetidines Data based on general reactivity of azetidines.

Reaction Type Reagent(s) Conditions Product Reference(s)
N-Acylation Acid Chloride, K₂CO₃ Chloroform, Room Temp N-Acylazetidine phasetransfercatalysis.com
N-Arylation Aryl Bromide, Pd Catalyst, Base Toluene, Heat N-Arylazetidine thieme-connect.com
N-Alkylation Alkyl Halide, Base Various N-Alkylazetidine mdpi.com
N-Sulfonylation Sulfonyl Chloride, Base Various N-Sulfonylazetidine iitk.ac.in

C-H Functionalization of the Azetidine Scaffold

Direct functionalization of the C-H bonds of the azetidine ring is a more advanced synthetic strategy that avoids the need for pre-functionalized substrates. While specific studies on this compound are not available, related research highlights the potential of this approach.

Palladium-catalyzed intramolecular amination of C(sp³)-H bonds at the γ-position is a known method for constructing the azetidine ring itself, demonstrating that transition metals can interact with C-H bonds proximal to a nitrogen-containing directing group. acs.org Furthermore, the azetidine ring can act as a directing group in its own right. Studies on 2-arylazetidines have shown that the azetidine nitrogen can direct the lithiation and subsequent functionalization of the ortho C-H bonds on the attached aryl ring. core.ac.uk This illustrates the ability of the azetidine's lone pair to coordinate to a metal and direct reactivity to a specific site. Applying this concept to the C-H bonds of the azetidine ring itself (at C2 and C4) remains a frontier in synthetic methodology.

Halogenation and Related Derivatizations

While specific studies on the direct halogenation of this compound are not extensively documented in publicly available literature, the reactivity of the azetidine ring and related structures allows for informed predictions. Halogenation could theoretically occur at the azetidine nitrogen or the methyl group via radical pathways. However, a more common and controlled approach involves the synthesis of halogenated analogs.

For instance, the related compound 3-cyclopropyl-3-fluoroazetidine has been synthesized, indicating that a fluorine atom can be incorporated at the C3 position of the azetidine ring. sigmaaldrich.com Such a synthesis would likely involve a precursor molecule where the methyl group is absent, allowing for the introduction of a fluorine atom, followed by subsequent N-alkylation or other modifications. Derivatization of the azetidine nitrogen is also a common transformation for this class of compounds.

Plausible halogenation and derivatization reactions for the 3-cyclopropyl-azetidine scaffold are outlined in the table below, based on general principles of heterocyclic chemistry.

Reaction TypeReagents & ConditionsPotential Product(s)Mechanistic Notes
N-Chlorination N-Chlorosuccinimide (NCS)1-Chloro-3-cyclopropyl-3-methylazetidineElectrophilic chlorination at the nucleophilic nitrogen atom.
N-Acylation followed by Halogenation 1. Acyl chloride, Base2. Radical halogenating agent (e.g., NBS)1-Acyl-3-(bromomethyl)-3-cyclopropylazetidineThe electron-withdrawing acyl group deactivates the ring, favoring radical substitution at the methyl group.
Synthesis of Fluoro-analog Electrophilic Fluorinating Agent (e.g., Selectfluor) on an enamine or enolate precursor3-Cyclopropyl-3-fluoroazetidine derivativeIntroduction of fluorine at the C3 position is a key strategy for modifying electronic properties. sigmaaldrich.com

Reactivity of the Cyclopropyl Moiety in this compound

The cyclopropane (B1198618) ring is a source of significant chemical potential due to its approximately 27 kcal/mol of ring strain. This strain allows the ring to participate in reactions more typical of alkenes, including ring-opening and addition reactions.

The high ring strain of the cyclopropyl group makes it susceptible to cleavage under various conditions, including catalytic, thermal, and radical-mediated pathways. beilstein-journals.org The presence of the adjacent azetidine ring, particularly the nitrogen atom, can influence the regioselectivity of ring-opening.

Ring-opening reactions of cyclopropanes often proceed via radical intermediates or through coordination with a metal catalyst. beilstein-journals.orgmdpi.com For example, the addition of a radical to a cyclopropane derivative can induce homolytic cleavage of one of the C-C bonds, leading to a ring-opened radical intermediate that can be trapped or undergo further cyclization. beilstein-journals.org In the context of this compound, protonation of the azetidine nitrogen could facilitate ring-opening by creating a more electron-deficient system, although this may require harsh conditions. Metal-ammonia reductions are also known to promote the ring-opening of substituted cyclopropanes. core.ac.uk

Rearrangement Reactions Involving this compound

The this compound system incorporates a cyclopropylcarbinyl-like motif, which is renowned for its propensity to undergo rapid rearrangement reactions. Cationic or radical intermediates generated at the carbon atom adjacent to the cyclopropyl ring (i.e., C3 of the azetidine) would be expected to trigger rearrangement.

Gold(I)-catalyzed beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangements have been studied using cyclopropane-containing substrates as mechanistic probes. nih.gov These studies show that intermediates resembling cyclopropyl carbinyl cations can lead to ring-opened or rearranged products. nih.gov Although these studies were not performed on this compound itself, they provide a strong precedent for the types of rearrangements this molecule could undergo upon formation of a reactive intermediate at the C3 position. For instance, the generation of a positive charge at C3 could lead to a Grob-type fragmentation, involving the cleavage of the cyclopropane ring and potentially the azetidine ring as well.

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes. The interplay between the azetidine and cyclopropane rings dictates the formation and stability of intermediates.

Detailed kinetic studies specifically on this compound are sparse in the literature. However, kinetic analyses of related systems provide valuable insights. For example, in the thiyl radical-catalyzed cycloaddition of vinyl cyclopropanes, kinetic studies revealed that the initial ring-opening of the cyclopropane is the rate-determining and enantio-determining step. nih.gov This finding highlights the high energy barrier associated with cleaving the cyclopropane C-C bond. The study also noted that both the catalyst and the vinyl cyclopropane substrate can self-aggregate, which affects the observed reaction kinetics. nih.gov

In biosynthetic pathways, the formation of cyclopropane rings from unsaturated precursors has been mechanistically investigated using isotopic labeling. researchgate.net These studies measured primary deuterium (B1214612) isotope effects, revealing that the initial methyl group transfer is the slow step, followed by subsequent, partially reversible, protonation-deprotonation steps. researchgate.net While this concerns the formation rather than the reaction of a cyclopropane, it underscores the complex, multi-step nature of transformations involving this moiety.

The table below summarizes key kinetic parameters and mechanistic findings from studies on related cyclopropane systems, which can inform our understanding of the reactivity of this compound.

System/ReactionMethodKey FindingImplication for this compoundReference
Vinyl Cyclopropane Cycloaddition Reaction Progress Kinetic AnalysisCyclopropane ring-opening is the rate- and enantio-determining step.Reactions involving the cleavage of the cyclopropyl ring are likely to have a high activation barrier, making this step rate-limiting. nih.gov
Biosynthesis of Cyclopropane Fatty Acids Isotope Effect StudiesIntramolecular primary deuterium isotope effect (kH/kD) was 3.2 ± 0.5.Indicates that C-H bond cleavage during transformations of the cyclopropyl ring can be a significant kinetic factor. researchgate.net
Au(I)-Catalyzed Rearrangement Mechanistic Probes, DFT CalculationsReversible beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement occurs via cationic intermediates.Suggests that reactions initiated by Lewis acids at the azetidine nitrogen could lead to complex, reversible rearrangements. nih.gov

Intermediate Identification and Characterization

The identification and characterization of reaction intermediates are crucial for understanding the mechanistic pathways of chemical transformations involving this compound. However, detailed studies focusing specifically on the isolation and structural elucidation of intermediates derived from this particular substituted azetidine are not extensively documented in publicly available scientific literature.

In many synthetic applications, this compound serves as a building block, and the primary focus of the research is often on the final product rather than the transient species formed during the reaction. For instance, in palladium-catalyzed cross-coupling reactions, the intermediates are typically part of a catalytic cycle and exist in low concentrations, making their isolation and characterization challenging.

A patent for the synthesis of N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides mentions the use of this compound in a reaction mixture with Pd2(dba)3 and XPhos in 1,4-dioxane. google.com While this points to its role in complex organic synthesis, the document clarifies that intermediates were not necessarily fully purified. google.com

The characterization of such intermediates, were they to be isolated, would likely involve a combination of spectroscopic and spectrometric techniques.

Hypothetical Intermediate Characterization Techniques:

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the cyclopropyl and methyl groups on the azetidine ring.
Mass Spectrometry (MS) Determines the mass-to-charge ratio of the intermediate, helping to confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition. google.com
Infrared (IR) Spectroscopy Identifies the functional groups present in the intermediate by detecting the absorption of infrared radiation corresponding to specific vibrational modes.
X-ray Crystallography If a stable, crystalline intermediate can be isolated, this technique can provide the precise three-dimensional arrangement of atoms in the molecule.

Without dedicated mechanistic studies on this compound, the specific nature of its reaction intermediates remains largely inferred from the general reactivity of azetidines and the context of the specific reactions in which it is employed. Further research is required to isolate and characterize the transient species formed during its chemical transformations to provide a more complete understanding of its reaction mechanisms.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 3 Cyclopropyl 3 Methylazetidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. A comprehensive suite of 1D and 2D NMR experiments is required to assign all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals and to map out the covalent framework and spatial arrangement of the molecule.

The structural backbone of 3-cyclopropyl-3-methylazetidine (B6151620) can be systematically pieced together using a combination of NMR experiments.

¹H NMR: The proton spectrum provides initial information on the number and type of hydrogen environments. The azetidine (B1206935) ring protons (at C2 and C4) are expected to appear as diastereotopic multiplets due to the chiral center created by the C3 substituents. The methyl protons would present as a singlet, while the cyclopropyl (B3062369) protons would show complex multiplets at high field (upfield region). The N-H proton signal, if not exchanged with a deuterated solvent, would likely appear as a broad singlet.

¹³C NMR: The carbon spectrum reveals the number of unique carbon atoms. Key signals would include the quaternary C3 carbon, the two distinct azetidine ring carbons (C2 and C4), the methyl carbon, and the carbons of the cyclopropyl ring. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups. researchgate.net

¹⁵N NMR: While less common, ¹⁵N NMR can directly probe the nitrogen atom of the azetidine ring, providing valuable information about its electronic environment.

2D NMR: Two-dimensional NMR techniques are crucial for establishing connectivity. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, which would confirm the connectivity between the geminal protons on C2 and C4 of the azetidine ring and map out the couplings within the cyclopropyl ring system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is vital for identifying the quaternary carbon (C3). It reveals correlations between protons and carbons separated by two or three bonds, connecting the methyl protons and cyclopropyl protons to the C3 carbon, and linking the azetidine ring protons to C3. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and preferred conformation by observing through-space correlations, for example, between the methyl group and protons on the azetidine or cyclopropyl rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
C2/C4 Methylene (B1212753) Protons 3.0 - 3.8 (m) 50 - 60 C3, C4/C2
C3 (quaternary) - 35 - 45 -
C3-Methyl Protons 1.0 - 1.5 (s) 20 - 30 C3, C2, C4, Cyclopropyl C
Cyclopropyl Methine Proton 0.5 - 1.0 (m) 10 - 20 C3, Cyclopropyl CH₂
Cyclopropyl Methylene Protons 0.2 - 0.8 (m) 5 - 15 C3, Cyclopropyl CH

Note: Predicted values are based on typical ranges for azetidine and cyclopropyl moieties. Actual values may vary.

The four-membered azetidine ring is not planar and undergoes rapid puckering at room temperature. Similarly, the cyclopropyl group can exhibit restricted rotation. Dynamic NMR, which involves recording spectra at different temperatures, is an essential technique for studying these conformational dynamics. nih.gov

By lowering the temperature, it may be possible to slow down the ring-puckering process to the NMR timescale. This would result in the broadening and eventual splitting of the signals for the azetidine ring protons (C2 and C4) into distinct signals for the axial and equatorial protons of a single, frozen conformer. Analysis of the spectra at various temperatures allows for the determination of the energy barrier (activation energy) for the ring inversion process using lineshape analysis and the Eyring equation. nih.gov This provides critical insight into the conformational flexibility and stability of the ring system. acs.orgnih.gov

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a key analytical technique that provides information on the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion with high accuracy (typically to within 5 ppm). nih.gov For this compound (C₇H₁₃N), HRMS can distinguish its molecular formula from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). This technique provides unequivocal confirmation of the elemental formula of the synthesized compound. acs.org

Tandem Mass Spectrometry (MS/MS) involves the isolation of the protonated molecular ion ([M+H]⁺) followed by its fragmentation through collision-induced dissociation (CID). nih.govnih.gov The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. The fragmentation of this compound is expected to proceed through several key pathways. youtube.comtsijournals.com

Loss of a Methyl Radical: A primary fragmentation would likely involve the cleavage of the C3-methyl bond, resulting in a stable tertiary carbocation. This would correspond to a loss of 15 Da.

Loss of the Cyclopropyl Group: Cleavage of the C3-cyclopropyl bond would lead to the loss of the cyclopropyl radical (41 Da) or cyclopropene (B1174273) (40 Da).

Ring Opening of Azetidine: A characteristic fragmentation pathway for cyclic amines involves the alpha-cleavage and subsequent ring opening. This can lead to various smaller fragment ions, providing further confirmation of the azetidine core structure.

Retro-Diels-Alder (RDA)-type Cleavage: Although less common for saturated rings, fragmentation pathways involving the concerted cleavage of two bonds in the azetidine ring can occur, providing diagnostic ions. mdpi.com

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

m/z Value (of fragment) Mass Loss Proposed Fragment Structure/Identity
[M+H-15]⁺ 15 Da Loss of methyl radical (•CH₃)
[M+H-28]⁺ 28 Da Loss of ethylene (B1197577) (C₂H₄) from ring fragmentation
[M+H-41]⁺ 41 Da Loss of cyclopropyl radical (•C₃H₅)

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.govnih.gov

N-H Stretch: A key feature in the IR spectrum would be the N-H stretching vibration, typically appearing as a moderate to weak band in the 3300-3500 cm⁻¹ region.

C-H Stretches: The spectrum will be dominated by C-H stretching vibrations. The aliphatic C-H stretches from the methyl and azetidine methylene groups will appear just below 3000 cm⁻¹. A diagnostically important feature will be the C-H stretches of the cyclopropyl ring, which characteristically appear at higher wavenumbers, typically above 3000 cm⁻¹. nih.gov

N-H Bend: The N-H bending vibration is expected in the 1560-1640 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration usually appears as a weak to medium band in the 1020-1250 cm⁻¹ range.

Cyclopropyl Ring Vibrations: The cyclopropyl ring itself has characteristic "ring breathing" and deformation modes, although these can be complex and overlap with other fingerprint region signals.

Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar C-C bonds of the cyclopropyl and azetidine rings, which may be weak or absent in the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch Secondary Amine 3300 - 3500
C-H Stretch Cyclopropyl 3000 - 3100
C-H Stretch Aliphatic (CH₂, CH₃) 2850 - 2960
N-H Bend Secondary Amine 1560 - 1640

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is a powerful analytical method that relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. The resulting diffraction pattern is unique to the crystal's internal structure and can be mathematically decoded to generate a three-dimensional model of the electron density of the molecule. This electron density map allows for the precise determination of atomic positions, from which a wealth of structural information can be derived.

For derivatives of this compound, single-crystal X-ray diffraction would be instrumental in unambiguously confirming the molecular structure, including the relative stereochemistry of the substituents on the azetidine ring. The data obtained would provide precise measurements of bond lengths, bond angles, and torsional angles, which are crucial for a detailed understanding of the molecule's conformation.

Key Structural Insights from X-ray Crystallography of Azetidine Derivatives:

Ring Conformation: The four-membered azetidine ring is strained and can adopt a puckered conformation to alleviate some of this strain. rsc.org X-ray crystallography can precisely determine the degree of puckering and the conformation of the ring, which can be influenced by the nature and orientation of the substituents. For instance, studies on other substituted azetidines have revealed nearly planar ring conformations. researchgate.net

Intermolecular Interactions: The arrangement of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonds, van der Waals interactions, and dipole-dipole interactions. rsc.orgrsc.org X-ray crystallography elucidates these interactions, providing a comprehensive picture of the crystal packing. nih.gov This information is vital for understanding the physical properties of the solid material, such as melting point and solubility.

Absolute Stereochemistry: For chiral derivatives, anomalous dispersion effects in X-ray diffraction can be used to determine the absolute configuration of the stereocenters.

Illustrative Crystallographic Data for an Azetidine Derivative

While specific data for a this compound derivative is not provided, the following table illustrates the type of information that would be obtained from a single-crystal X-ray diffraction study of a hypothetical derivative. The data presented is representative of that found in crystallographic reports for similar small molecules.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.543 Å, b = 10.211 Å, c = 12.678 Å
α = 90°, β = 105.34°, γ = 90°
Volume 1065.4 ų
Z (Molecules per unit cell) 4
Calculated Density 1.25 g/cm³
Key Bond Lengths
C-N (azetidine)1.47 - 1.49 Å
C-C (azetidine)1.53 - 1.55 Å
C-C (cyclopropyl)1.49 - 1.51 Å
Key Bond Angles
C-N-C (azetidine)~88 - 90°
N-C-C (azetidine)~85 - 87°
C-C-C (azetidine)~90 - 92°

Detailed Research Findings from Related Azetidine Structures

Computational and Theoretical Investigations of 3 Cyclopropyl 3 Methylazetidine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Cyclopropyl-3-methylazetidine (B6151620). These calculations, often employing methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), provide a quantitative description of the molecule's electronic environment and energy.

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the reactivity of this compound. The energies and spatial distributions of these frontier orbitals indicate the molecule's susceptibility to electrophilic and nucleophilic attack.

The HOMO is primarily localized on the nitrogen atom of the azetidine (B1206935) ring, reflecting its Lewis basicity and nucleophilic character. The LUMO, conversely, is distributed across the C-N bonds of the ring, suggesting these are the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 1: Calculated Frontier Orbital Energies for this compound This table presents hypothetical data based on typical computational results for similar molecules.

Molecular OrbitalEnergy (eV)
HOMO-8.95
LUMO1.23
HOMO-LUMO Gap10.18

Bond Dissociation Energies and Strain Energy Calculations

The azetidine ring in this compound possesses inherent ring strain, which influences its stability and reactivity. Computational methods can quantify this strain energy, typically by comparing the heat of formation of the cyclic compound with an analogous acyclic reference. The bond dissociation energies (BDEs) of the C-N and C-C bonds within the ring are consequently lower than in unstrained systems, making them more susceptible to cleavage.

The cyclopropyl (B3062369) group also contributes significant strain energy to the molecule. Calculations of BDEs are critical for predicting the thermal stability of the compound and for understanding potential fragmentation pathways in mass spectrometry or under pyrolytic conditions. The weakest bonds are predicted to be the C-N bonds of the azetidine ring due to the combination of ring strain and the inherent polarity of the bond.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the azetidine ring and the rotational freedom of the cyclopropyl and methyl groups lead to a complex conformational landscape for this compound.

Energy Minimization and Conformational Landscapes

Energy minimization studies, often performed using both quantum mechanics and molecular mechanics methods, can identify the most stable conformations of the molecule. The puckering of the azetidine ring and the orientation of the cyclopropyl and methyl substituents are the key degrees of freedom. The most stable conformer is expected to have the cyclopropyl group in an equatorial-like position to minimize steric hindrance with the methyl group and the azetidine ring protons. The puckering of the four-membered ring is a delicate balance between angle strain and torsional strain.

Solvent Effects on Conformation

The conformation of this compound can be influenced by the surrounding solvent environment. Molecular dynamics (MD) simulations in explicit solvent models (e.g., water, methanol) can provide insights into how intermolecular interactions, such as hydrogen bonding to the nitrogen atom, can alter the conformational preferences of the molecule. nih.govresearchgate.net In polar solvents, conformations with a larger dipole moment may be stabilized. MD simulations also allow for the exploration of the dynamic behavior of the molecule, including the rates of conformational interconversion. nih.govresearchgate.net

Theoretical Prediction of Reactivity and Reaction Pathways

Theoretical calculations are invaluable for predicting the reactivity of this compound and for elucidating the mechanisms of its potential reactions. scielo.org.mx

Based on its electronic structure, the nitrogen atom is the primary site for electrophilic attack, such as protonation or alkylation. The strained azetidine ring is susceptible to ring-opening reactions initiated by nucleophiles or under acidic conditions. For example, the reaction with an acid would likely proceed via protonation of the nitrogen, followed by nucleophilic attack on one of the ring carbons, leading to the cleavage of a C-N bond.

Computational modeling of reaction pathways, including the location of transition states and the calculation of activation energies, can provide a detailed understanding of the kinetics and thermodynamics of these processes. This information is critical for predicting the feasibility of a given reaction and for optimizing reaction conditions. For instance, modeling the [3+2] cycloaddition reactions of related cyclopropyl-containing compounds has provided insights into their stereoselectivity and regioselectivity. scielo.org.mx

Transition State Characterization and Reaction Barrier Calculations

Computational chemistry, particularly through the use of Density Functional Theory (DFT), is instrumental in characterizing the transition states and calculating the reaction barriers for various transformations involving this compound. mdpi.comchemrxiv.org These calculations are crucial for predicting the feasibility and kinetics of potential reactions.

One of the primary reactions of interest for strained heterocycles like azetidines is ring-opening. mdpi.com For this compound, this can be initiated by nucleophilic attack or under thermal and photochemical conditions. researchgate.net Computational models can elucidate the structures of the transition states for these processes. For instance, in a nucleophilic ring-opening, the transition state would likely feature an elongated C-N bond and a partially formed bond between the nucleophile and one of the azetidine ring carbons. The presence of the cyclopropyl group is expected to significantly influence the stability of these transition states.

The energy barrier for a given reaction is a key determinant of its rate. Theoretical calculations can provide quantitative estimates of these barriers. For example, in a hypothetical acid-catalyzed ring-opening of this compound, DFT calculations could be employed to determine the activation energy.

Table 1: Hypothetical Calculated Reaction Barriers for Ring-Opening of this compound

Reaction TypeCatalystCalculated Activation Energy (kcal/mol)
Nucleophilic Ring-OpeningNone30-35
Acid-Catalyzed Ring-OpeningH+15-20
Photochemical Ring-OpeningUV Light25-30

Note: The values in this table are illustrative and based on typical computational results for similar strained heterocycles. They are not experimental values for this compound.

Regioselectivity and Stereoselectivity Predictions

Computational models are invaluable for predicting the regioselectivity and stereoselectivity of reactions involving this compound. researchgate.netresearchgate.netresearchgate.net The unsymmetrical nature of this molecule, with a methyl and a cyclopropyl group at the 3-position, raises interesting questions about which of the two C-C bonds adjacent to the nitrogen atom is more susceptible to cleavage and how the stereochemical outcome of reactions is controlled.

Regioselectivity: In the context of ring-opening reactions, computational studies can predict whether a nucleophile will preferentially attack the C2 or C4 position of the azetidine ring. This is often accomplished by analyzing the energies of the two possible transition states. nih.govfrontiersin.org The electronic and steric effects of the cyclopropyl and methyl groups will play a crucial role in determining this preference. For instance, the electron-donating nature of the methyl group and the unique electronic properties of the cyclopropyl group could lead to a discernible difference in the activation barriers for the two pathways.

Stereoselectivity: For reactions that generate new stereocenters, computational chemistry can predict the favored diastereomer or enantiomer. frontiersin.orguni-muenchen.de For example, in a cycloaddition reaction where the azetidine nitrogen acts as a nucleophile, the facial selectivity of the approach to a prochiral electrophile can be modeled. The steric hindrance imposed by the cyclopropyl and methyl groups would be a key factor in determining the stereochemical outcome.

Table 2: Hypothetical Predicted Regio- and Stereoselectivity in a Reaction of this compound

Reaction TypeReactantPredicted Major RegioisomerPredicted Diastereomeric Ratio (d.r.)
Nucleophilic AdditionGrignard ReagentAttack at C270:30
[3+2] CycloadditionAlkeneN/A85:15 (exo:endo)

Note: The values in this table are for illustrative purposes, based on general principles of reactivity for substituted azetidines, and are not derived from specific calculations on this compound.

Structure-Reactivity Relationships from Computational Models of this compound

Computational models allow for a systematic investigation of the relationship between the structure of this compound and its reactivity. By performing calculations on a series of related molecules where the substituents are varied, a deeper understanding of the underlying electronic and steric effects can be achieved.

The presence of the cyclopropyl group is a key feature influencing the reactivity of this molecule. The high p-character of the C-C bonds in the cyclopropane (B1198618) ring allows it to interact electronically with the azetidine ring, potentially stabilizing cationic intermediates or transition states. Computational analysis of the molecular orbitals and charge distribution can quantify these effects. For example, Natural Bond Orbital (NBO) analysis could reveal hyperconjugative interactions between the cyclopropyl group and the azetidine ring.

Synthetic Utility of 3 Cyclopropyl 3 Methylazetidine As a Chemical Building Block

Incorporation of 3-Cyclopropyl-3-methylazetidine (B6151620) into Diverse Heterocyclic Systems

The strained nature of the azetidine (B1206935) ring in this compound makes it an excellent precursor for the synthesis of more complex heterocyclic structures. The ring-opening reactions of this compound, driven by the release of ring strain, allow for its incorporation into a variety of larger and more intricate ring systems.

The ring expansion of this compound provides a direct route to substituted pyrrolidines and piperidines, which are core structures in many biologically active compounds. This transformation can be achieved through various synthetic methodologies, often involving the cleavage of one of the C-N bonds of the azetidine ring followed by the introduction of additional carbon atoms. For instance, reaction with appropriate difunctional reagents can lead to the formation of five- and six-membered rings.

The presence of a quaternary carbon atom in this compound makes it an ideal candidate for the construction of spirocyclic and fused ring systems. Spirocycles, where two rings share a single atom, and fused rings, where two rings share two adjacent atoms, are important motifs in natural products and pharmaceutical agents. The synthetic strategies to access these architectures often involve intramolecular cyclization reactions, where a side chain attached to the azetidine nitrogen or carbon atoms reacts with the azetidine ring itself.

This compound in the Preparation of Functionalized Acyclic Amines

The ring-opening of this compound can also be exploited to generate functionalized acyclic amines. By carefully selecting the ring-opening reagents, it is possible to introduce a variety of functional groups, leading to the formation of complex acyclic amines that would be challenging to synthesize through other methods. These acyclic amines can serve as versatile intermediates in organic synthesis.

Role of this compound as a Chiral Scaffold in Asymmetric Synthesis

When used in its enantiomerically pure form, this compound can serve as a valuable chiral scaffold in asymmetric synthesis. The stereocenter at the C3 position can direct the stereochemical outcome of subsequent reactions, allowing for the synthesis of enantiomerically enriched target molecules. This is particularly important in the development of pharmaceuticals, where a specific enantiomer often exhibits the desired therapeutic activity while the other may be inactive or even harmful. The cyclopropyl (B3062369) and methyl groups provide distinct steric environments that can be exploited to achieve high levels of stereocontrol.

Applications of this compound in the Development of New Materials Precursors

The unique chemical properties of this compound also lend themselves to applications in materials science, particularly in the synthesis of novel polymers.

Components in Ligand Design for Catalysis

Extensive research of chemical literature and patent databases did not yield any specific examples of this compound being directly utilized as a component in ligand design for catalysis. While substituted azetidines, in general, are recognized as valuable scaffolds in medicinal chemistry and as building blocks in organic synthesis, the specific application of the this compound moiety in the construction of ligands for catalytic processes is not documented in the available resources.

The field of catalysis often employs chiral ligands to induce enantioselectivity in chemical reactions. These ligands frequently feature rigid cyclic structures to effectively control the spatial arrangement of the catalytic metal center. Although the stereogenic center at the C3 position of this compound could theoretically be exploited for such purposes, there is currently no published evidence of its incorporation into ligands for asymmetric catalysis or other catalytic applications.

Further research and development may explore the potential of this unique azetidine derivative in ligand synthesis in the future.

Future Perspectives and Emerging Research Directions in 3 Cyclopropyl 3 Methylazetidine Chemistry

Challenges and Opportunities in the Scalable Synthesis of 3-Cyclopropyl-3-methylazetidine (B6151620)

The synthesis of azetidines, particularly on a large scale, is notoriously challenging due to the inherent strain of the four-membered ring. rsc.org The formation of this ring is often hampered by unfavorable conformational requirements for cyclization, which can lead to competing elimination reactions or the formation of more stable five- or six-membered rings. researchgate.netacs.org For a disubstituted compound like this compound, these challenges are amplified by steric hindrance at the 3-position.

Challenges:

Ring Formation: The intramolecular cyclization to form a four-membered ring requires the reacting groups to overcome significant energetic barriers associated with eclipsing interactions, a factor that often disfavors azetidine (B1206935) formation. researchgate.netnih.gov

Scalability: Many laboratory-scale syntheses of substituted azetidines rely on methods that are not amenable to large-scale production due to costly reagents, harsh reaction conditions, or complex purification procedures. acs.org For example, while methods like the reduction of β-lactams are common, they can involve hazardous reagents like lithium aluminum hydride. acs.orgrsc.org

Stereocontrol: The synthesis of specific stereoisomers of this compound would present an additional layer of complexity, requiring the use of chiral auxiliaries or stereoselective catalysts, which can add to the cost and complexity of a large-scale process. acs.orgrsc.org

Opportunities:

Novel Cyclization Strategies: The development of new catalytic systems and reaction conditions is a key opportunity for improving the efficiency of azetidine synthesis. For instance, visible-light-enabled aza Paternò-Büchi reactions have emerged as a powerful and direct method for constructing functionalized azetidines from imines and alkenes. researchgate.netnih.gov This photochemical approach could offer a milder and more efficient route to this compound.

Gram-Scale Synthesis: Recent reports have demonstrated the successful gram-scale synthesis of substituted azetidines, indicating that with careful process optimization, scalability is achievable. nih.govacs.org These successes provide a roadmap for developing a robust and scalable process for this compound.

Flow Chemistry: The use of continuous flow reactors could offer significant advantages for the synthesis of azetidines by enabling precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and enhanced safety, particularly for reactions involving unstable intermediates or hazardous reagents.

Table 1: Comparison of Synthetic Strategies for Substituted Azetidines

Synthetic Method Advantages Challenges for Scalability Potential for this compound
Intramolecular Cyclization Direct approach, utilizes readily available precursors. acs.orgCompeting side reactions, often requires high dilution. researchgate.netresearchgate.netFeasible, but may require optimization to overcome steric hindrance.
Reduction of β-Lactams Well-established method, good yields. acs.orgrsc.orgUse of hazardous reducing agents, multi-step process. rsc.orgA potential route if a suitable β-lactam precursor can be synthesized efficiently.
Aza Paternò-Büchi Reaction Atom-economical, direct access to functionalized azetidines. researchgate.netnih.govCan be limited by the stability and photoreactivity of imine precursors. researchgate.netPromising, especially with photocatalysis to enable milder reaction conditions. thescience.dev
Ring Expansion of Aziridines Provides access to 3-substituted azetidines. rsc.orgLimited precedents, requires specific aziridine (B145994) precursors. rsc.orgAn interesting but less explored avenue that could offer unique synthetic access.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction for this compound

Reaction Outcome Prediction: ML models can be trained on large datasets of chemical reactions to predict the likelihood of success for a given transformation. nih.gov For the synthesis of this compound, this could involve predicting whether a specific combination of precursors and catalysts will yield the desired product or lead to unwanted side reactions. thescience.dev For example, computational models can prescreen different alkene and oxime pairs to predict their suitability for forming azetidines via photocatalysis. thescience.dev

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose viable synthetic routes to a target molecule by working backward from the final product. engineering.org.cn These tools can analyze millions of known reactions to identify the most efficient and cost-effective pathways, potentially uncovering novel synthetic strategies that a human chemist might overlook.

Predicting Reactivity: The reactivity of strained ring systems like azetidines is heavily influenced by their ring strain energy. rsc.org ML models, particularly graph neural networks, can accurately and rapidly predict the ring strain energy of molecules from their 2D structure. chemrxiv.orgresearchgate.netchemrxiv.org This can help in designing precursors with optimal reactivity for azetidine formation. Furthermore, ML models are being developed to predict bond dissociation enthalpies, which is crucial for understanding and controlling ring-opening reactions. digitellinc.com

Optimization of Reaction Conditions: ML algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize the yield and purity of the desired product. researchgate.net This can significantly reduce the time and resources required for experimental optimization.

Table 2: Applications of AI/ML in the Synthesis of this compound

AI/ML Application Description Potential Impact
Forward Reaction Prediction Predicts the major product(s) of a reaction given the reactants and conditions. nih.govReduces trial-and-error experimentation, identifies potential side products.
Retrosynthesis Proposes synthetic pathways from commercially available starting materials. engineering.org.cnAccelerates the discovery of efficient synthetic routes.
Ring Strain Energy Prediction Calculates the strain energy of cyclic molecules to predict their reactivity. chemrxiv.orgresearchgate.netGuides the design of precursors with appropriate reactivity for ring formation.
Reaction Condition Optimization Identifies the optimal set of reaction parameters to maximize yield and selectivity. researchgate.netImproves the efficiency and cost-effectiveness of the synthesis.

Exploration of Untapped Reactivity Modes of this compound

The combination of two strained rings in this compound suggests a rich and largely unexplored reactivity profile. The release of ring strain can be a powerful driving force for a variety of chemical transformations. rsc.org

Ring-Opening Reactions: The azetidine ring can be opened under various conditions to yield functionalized acyclic amines. acs.org The presence of the cyclopropyl (B3062369) group could influence the regioselectivity of ring-opening, potentially leading to novel synthetic intermediates.

Ring-Rearrangement Reactions: The high strain energy of the molecule could make it susceptible to rearrangement reactions, possibly involving the expansion or contraction of one or both rings. For example, the thermal isomerization of aziridines to azetidines is a known process that could potentially be reversed or lead to other rearranged products under specific conditions. rsc.org

Functionalization of the Azetidine Nitrogen: The nitrogen atom of the azetidine ring is a key site for functionalization. nih.gov A wide range of substituents can be introduced at this position, allowing for the synthesis of diverse libraries of compounds for biological screening or materials science applications.

Cycloaddition Reactions: While the azetidine ring itself is saturated, its unsaturated precursors, such as 1-azetines and 2-azetines, are known to participate in various cycloaddition reactions to form polycyclic systems. nih.gov Exploring the synthesis and reactivity of unsaturated analogs of this compound could open up new avenues for creating molecular complexity.

Table 3: Potential Reactivity Modes of this compound

Reactivity Mode Description Potential Products
Nucleophilic Ring-Opening Attack of a nucleophile on a carbon of the azetidine ring, leading to ring cleavage.Functionalized γ-amino alcohols, amines, or other derivatives.
Reductive Ring-Opening Cleavage of a C-N or C-C bond in the ring using reducing agents.Substituted propylamines.
Thermal/Photochemical Rearrangement Isomerization to other cyclic or acyclic structures under heat or light.Pyrrolidines, piperidines, or other rearranged products.
N-Functionalization Alkylation, acylation, or arylation of the azetidine nitrogen.A diverse range of N-substituted 3-cyclopropyl-3-methylazetidines.

Advancements in Sustainable and Green Chemistry Approaches for Azetidine Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. mdpi.comresearchgate.net Applying these principles to the synthesis of this compound is crucial for its potential future applications.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or deep eutectic solvents, can significantly reduce the environmental footprint of the synthesis. nih.govnih.gov

Catalysis: The use of highly efficient and recyclable catalysts, including biocatalysts, can reduce waste and energy consumption. For example, metal-catalyzed reactions often offer higher selectivity and milder reaction conditions compared to stoichiometric reagents. nih.gov

Photocatalysis: As mentioned earlier, visible-light photocatalysis represents a promising green approach for azetidine synthesis, as it uses light as a renewable energy source and can often be performed at ambient temperature. nih.govthescience.dev

Atom Economy: Synthetic methods that maximize the incorporation of all atoms from the starting materials into the final product are highly desirable. Reactions like the aza Paternò-Büchi cycloaddition are inherently atom-economical. researchgate.net

Solvent-Free Reactions: Performing reactions in the absence of a solvent (neat conditions) or using mechanochemistry (grinding) can eliminate solvent waste altogether. mdpi.com

Table 4: Green Chemistry Principles and their Application to Azetidine Synthesis

Green Chemistry Principle Application in Azetidine Synthesis Example
Waste Prevention Design syntheses to produce minimal waste.Use of atom-economical reactions like cycloadditions. researchgate.net
Safer Solvents and Auxiliaries Minimize the use of hazardous solvents.Employing water or deep eutectic solvents as the reaction medium. nih.govnih.gov
Design for Energy Efficiency Conduct reactions at ambient temperature and pressure.Utilizing photocatalysis to drive reactions with visible light. nih.govthescience.dev
Use of Renewable Feedstocks Derive starting materials from renewable sources.Biocatalytic methods to produce chiral precursors.
Catalysis Use catalytic reagents in small quantities instead of stoichiometric reagents.Gold-catalyzed cyclization for the synthesis of azetidin-3-ones. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Cyclopropyl-3-methylazetidine in laboratory settings?

  • Methodological Answer :

  • Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent degradation or unintended reactions .
  • Handling : Use explosion-proof equipment, ground containers to avoid electrostatic discharge, and work in ventilated fume hoods. Avoid contact with oxidizers and ensure personnel wear safety goggles, gloves, and face shields compliant with EN166 or NIOSH standards .
  • Spill Management : Collect spills in sealed containers using non-sparking tools. Dispose via licensed waste handlers to prevent environmental contamination .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer :

  • Cyclopropane Functionalization : Incorporate cyclopropyl groups via [2+1] cycloaddition using transition-metal catalysts (e.g., Rh or Pd) under controlled temperatures (e.g., 60–80°C) .
  • Azetidine Ring Formation : Utilize nucleophilic substitution or ring-closing metathesis. For example, react 3-bromoazetidine with cyclopropylmagnesium bromide in THF at −78°C, followed by quenching with NH₄Cl .
  • Purification : Isolate the product via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity by HPLC (>98%) .

Q. How is the structural elucidation of this compound performed?

  • Methodological Answer :

  • Spectroscopy : Use ¹H/¹³C NMR to identify cyclopropyl protons (δ 0.5–1.5 ppm) and azetidine ring carbons (δ 40–60 ppm). IR spectroscopy verifies C-N stretches (~1,100 cm⁻¹) .
  • Crystallography : Obtain single-crystal X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) to resolve bond angles and confirm the strained azetidine conformation. Refinement software (e.g., SHELXL) calculates R-factors < 0.05 for high precision .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

  • Methodological Answer :

  • Mediation Analysis : Apply structural equation modeling (SEM) to test if variables like solvent polarity or catalyst loading mediate conflicting reactivity outcomes. Use bootstrapping (1,000 resamples) to validate indirect effects .
  • Longitudinal Studies : Replicate experiments under standardized conditions (e.g., fixed temperature, humidity) over multiple time points to identify temporal stability or degradation effects .
  • Meta-Analysis : Aggregate data from heterogeneous studies (e.g., varying pH or substrates) and assess effect sizes using random-effects models to reconcile discrepancies .

Q. What computational strategies predict the conformational dynamics of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map energy minima for cyclopropyl-azetidine puckering. Calculate activation barriers for ring inversion (e.g., ~5–10 kcal/mol) .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or water) using AMBER force fields to analyze torsional strain and hydrogen bonding over 100-ns trajectories .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) via AutoDock Vina to identify reactive sites (e.g., cyclopropyl C-H bonds) for functionalization .

Q. What methodological considerations are critical for kinetic studies of this compound’s ring-opening reactions?

  • Methodological Answer :

  • Variable Control : Maintain isothermal conditions (±0.1°C) using jacketed reactors. Monitor reaction progress via in-situ FTIR or GC-MS to track intermediate formation .
  • Rate Law Determination : Use pseudo-first-order kinetics by excess reagent (e.g., [H₂O] > 10×[substrate]). Fit time-concentration data to Arrhenius plots for activation energy (Eₐ) estimation .
  • Error Mitigation : Triplicate runs with statistical validation (e.g., ANOVA, p < 0.05) and control for autocatalysis by adding inhibitors (e.g., BHT for radical pathways) .

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